![molecular formula C10H12N2O3 B13532548 5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)
5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid is an organic compound belonging to the pyridine family This compound is characterized by the presence of an ethyl(methyl)carbamoyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-ethyl-2-methylpyridine with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through crystallization or distillation to obtain the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Conversion to 5-[ethyl(methyl)amino]pyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-[ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target.
類似化合物との比較
5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-[ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid.
2-Methyl-5-ethylpyridine: Another isomer with similar structural features but different functional groups.
Nicotinic Acid: A related compound with a carboxylic acid group at the 3-position of the pyridine ring.
Uniqueness: this compound is unique due to the presence of both the carbamoyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
5-[ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-3-12(2)9(13)7-4-5-8(10(14)15)11-6-7/h4-6H,3H2,1-2H3,(H,14,15) |
InChIキー |
JCYXKWYFKPWXOY-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C(=O)C1=CN=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



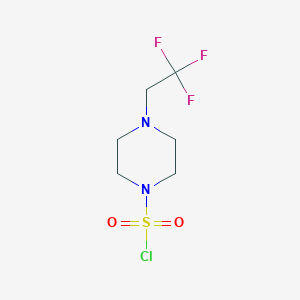

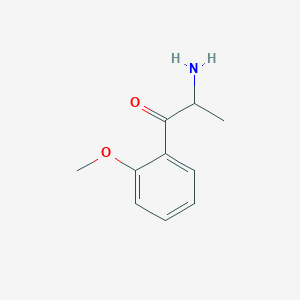
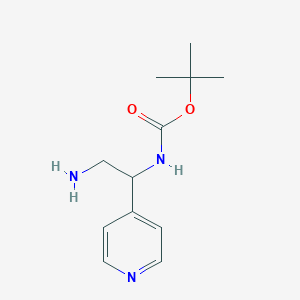
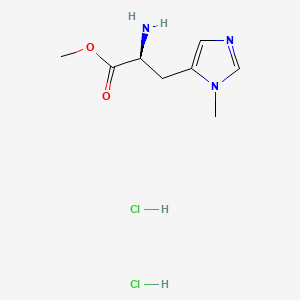
![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B13532502.png)


![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
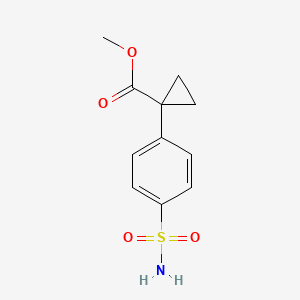
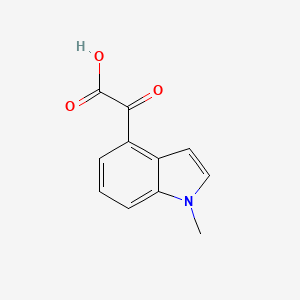
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
